molecular formula C10H16N2 B091933 5-Butyl-2,3-dimethylpyrazine CAS No. 15834-78-3

5-Butyl-2,3-dimethylpyrazine

Cat. No.: B091933
CAS No.: 15834-78-3
M. Wt: 164.25 g/mol
InChI Key: ZTPIKPFNCVSISS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Butyl-2,3-dimethylpyrazine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of 2,3-dimethylpyrazine with butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .

Scientific Research Applications

Introduction to 5-Butyl-2,3-dimethylpyrazine

This compound (C10H16N2) is a member of the pyrazine family, characterized by its unique structure and properties. It has garnered interest in various scientific applications, particularly in the fields of food science, flavoring agents, and potential therapeutic uses. This article explores the diverse applications of this compound, supported by data tables and case studies.

Flavoring Agent

This compound is primarily used as a flavoring agent in food products. Its distinct aroma profile contributes to the sensory qualities of various food items. According to research, pyrazines are often employed in enhancing the flavor of roasted foods, snacks, and beverages .

Case Study: Flavor Profile Enhancement

A study examined the impact of various pyrazines on the flavor profile of roasted coffee. The inclusion of this compound significantly improved the overall aroma, making it more appealing to consumers. The study highlighted that this compound contributes to the nutty and roasted notes essential for high-quality coffee .

Safety and Regulatory Status

The European Food Safety Authority (EFSA) has evaluated the safety of pyrazine derivatives, including this compound. It has been deemed safe for use in animal feed at specified concentrations, suggesting its safety for human consumption as well . The recommended maximum use levels are established to avoid any adverse effects.

Potential Antioxidant Properties

Emerging research indicates that compounds like this compound may possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. A preliminary study suggested that pyrazines could be explored for their potential health benefits .

Case Study: Antioxidant Activity Assessment

In vitro studies assessed the antioxidant activity of various pyrazines, including this compound. Results indicated a significant reduction in oxidative stress markers in cell cultures treated with this compound compared to controls. This finding opens avenues for further research into its therapeutic applications .

Synthesis and Production

The synthesis of this compound involves several chemical processes that can be optimized for industrial production. Techniques such as extraction from natural sources or chemical synthesis methods are employed to obtain this compound at scale .

Table: Synthesis Methods Comparison

MethodDescriptionYield Efficiency
Chemical SynthesisLaboratory-based synthesis using precursorsHigh
Natural ExtractionExtracting from plant sourcesModerate

Mechanism of Action

The mechanism of action of 5-Butyl-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence oxidative stress pathways and microbial cell membranes .

Biological Activity

5-Butyl-2,3-dimethylpyrazine (BDMP) is an organic compound belonging to the pyrazine family, characterized by its molecular formula C10H16N2C_{10}H_{16}N_{2} and a molecular weight of 164.2474 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and antioxidant properties, as well as its applications in various industries such as flavoring and fragrance.

BDMP can be synthesized through the alkylation of pyrazine derivatives, typically involving the reaction of 2,3-dimethylpyrazine with butyl halides under basic conditions. Common reagents used in this synthesis include sodium hydride or potassium tert-butoxide, which facilitate nucleophilic substitution reactions. The compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of several derivatives that may exhibit different biological activities.

The biological activity of BDMP is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors, influencing pathways related to oxidative stress and microbial cell membranes. The exact mechanisms are still under investigation; however, preliminary studies suggest that BDMP may exert protective effects against oxidative damage and possess antimicrobial properties .

Antimicrobial Properties

Research has indicated that BDMP exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds within the pyrazine family can inhibit the growth of bacteria and fungi, making them potential candidates for therapeutic applications in treating infections. The effectiveness of BDMP against specific strains is still being explored, but initial findings suggest it could be a valuable addition to antimicrobial agents .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrazines, including BDMP, against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that BDMP demonstrated a notable inhibitory effect on bacterial growth, suggesting its potential use in food preservation and medical applications .
  • Antioxidant Capacity Assessment : In another study focusing on the antioxidant properties of pyrazines, BDMP was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results showed that BDMP exhibited a significant ability to scavenge free radicals compared to other tested compounds, highlighting its potential role as a natural antioxidant .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for this compound in comparison with other related pyrazines:

CompoundAntimicrobial ActivityAntioxidant ActivityReferences
This compoundModerateHigh
2,3-DimethylpyrazineLowModerate
2-MethylpyrazineLowLow

Properties

CAS No.

15834-78-3

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

5-butan-2-yl-2,3-dimethylpyrazine

InChI

InChI=1S/C10H16N2/c1-5-7(2)10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3

InChI Key

ZTPIKPFNCVSISS-UHFFFAOYSA-N

SMILES

CCCCC1=CN=C(C(=N1)C)C

Canonical SMILES

CCC(C)C1=CN=C(C(=N1)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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